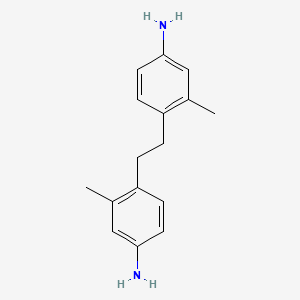

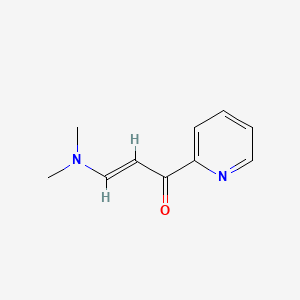

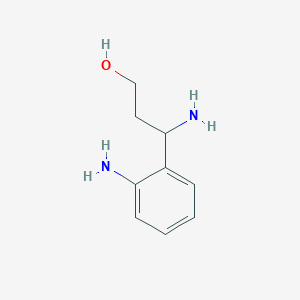

![molecular formula C18H18ClN3O B3025676 2-Chloro-11-(4-methylpiperazin-1-yl-2,2,3,3,5,5,6,6-d8)dibenzo[b,f][1,4]oxazepine CAS No. 1189455-63-7](/img/structure/B3025676.png)

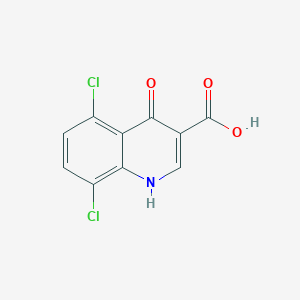

2-Chloro-11-(4-methylpiperazin-1-yl-2,2,3,3,5,5,6,6-d8)dibenzo[b,f][1,4]oxazepine

Overview

Description

This compound is a semi-rigid neuroleptic drug . It is closely related to other rigid neuroleptic drugs such as loxapine and clozapine .

Molecular Structure Analysis

The molecular conformations of this compound and other closely related compounds are practically identical, despite the differing substitutions . The dihedral angle between the planes of the two benzene rings is 114°, 115°, and 117.5° for loxapine, clozapine, and HUF-2046 respectively . A partial double bond between the piperazine ring and the bicyclic system effectively prevents rotation of this former moiety .Scientific Research Applications

Antipsychotic Properties

Loxapine succinate is primarily used as an antipsychotic medication. It belongs to the dibenzoxazepine class and acts as a dopamine receptor antagonist. Its efficacy in treating schizophrenia, bipolar disorder, and other psychotic conditions has been well-established .

Geroprotector Activity

As a geroprotector, loxapine succinate supports healthy aging and may slow the biological aging process. While more research is needed, its potential impact on lifespan extension is an intriguing area of study .

Neuroprotective Effects

Studies suggest that loxapine succinate may have neuroprotective properties. It could help protect neurons from damage caused by oxidative stress, inflammation, or other factors. Researchers are investigating its potential in neurodegenerative diseases like Alzheimer’s and Parkinson’s .

Antitumor Activity

Emerging evidence indicates that loxapine succinate exhibits antitumor effects. It may interfere with cancer cell growth and survival pathways. Researchers are exploring its use in various cancers, including breast, lung, and glioblastoma .

Anxiolytic and Sedative Effects

Beyond its antipsychotic properties, loxapine succinate has anxiolytic (anxiety-reducing) and sedative effects. These properties make it useful in managing anxiety disorders and acute agitation .

Radiolabeling for Research

Researchers have synthesized a carbon-14 analog of loxapine, which allows them to track its distribution and metabolism in vivo. This radiolabeled compound aids in pharmacokinetic studies and receptor binding assays .

Mechanism of Action

Target of Action

The primary target of 2-Chloro-11-(4-methylpiperazin-1-yl-2,2,3,3,5,5,6,6-d8)dibenzo[b,f][1,4]oxazepine is the norepinephrine transporter . This compound acts as a tricyclic norepinephrine uptake inhibitor , which means it blocks the reuptake of norepinephrine, thereby increasing the concentration of norepinephrine in the synaptic cleft.

Mode of Action

This compound interacts with its target by binding to the norepinephrine transporter, thereby inhibiting the reuptake of norepinephrine . This results in an increased concentration of norepinephrine in the synaptic cleft, which can enhance the signal transmission of norepinephrine.

properties

IUPAC Name |

8-chloro-6-(2,2,3,3,5,5,6,6-octadeuterio-4-methylpiperazin-1-yl)benzo[b][1,4]benzoxazepine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClN3O/c1-21-8-10-22(11-9-21)18-14-12-13(19)6-7-16(14)23-17-5-3-2-4-15(17)20-18/h2-7,12H,8-11H2,1H3/i8D2,9D2,10D2,11D2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJGVXQDUIWGIRW-JNJBWJDISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NC3=CC=CC=C3OC4=C2C=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(N(C(C(N1C)([2H])[2H])([2H])[2H])C2=NC3=CC=CC=C3OC4=C2C=C(C=C4)Cl)([2H])[2H])[2H] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-11-(4-methylpiperazin-1-yl-2,2,3,3,5,5,6,6-d8)dibenzo[b,f][1,4]oxazepine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.